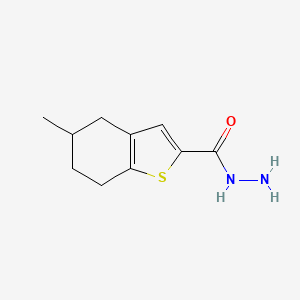

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide

Übersicht

Beschreibung

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C10H14N2OS It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide. For instance, compounds derived from similar scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer and lung adenocarcinoma cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for further development in cancer therapy .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. The presence of the benzothiophene moiety is believed to enhance the interaction with microbial cell membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the bioactivity of compounds like this compound. SAR studies have revealed that modifications to the hydrazide functional group can significantly influence the biological activity of the compound. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increased anticancer potency |

| Variation in alkyl chain length | Enhanced antimicrobial activity |

| Alteration of functional groups | Improved selectivity for cancer cell lines |

These insights guide synthetic chemists in designing more effective derivatives tailored for specific therapeutic applications.

Material Science Applications

Beyond medicinal applications, this compound is being explored for its potential use in material science. The compound's unique electronic properties make it suitable for incorporation into polymer matrices and as a precursor for novel materials.

Conductive Polymers

Research has indicated that incorporating this compound into conductive polymers can enhance their electrical properties. This application is particularly relevant in the development of organic electronic devices and sensors .

Coatings and Films

The compound's stability and reactivity allow it to be used in coatings that require specific chemical resistance or durability under environmental stressors. This application is significant in industries where material longevity is critical.

Wirkmechanismus

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide

- 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

- 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Uniqueness

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is unique due to the presence of the carbohydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzothiophene derivatives that may lack this functional group or possess different substituents.

Biologische Aktivität

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12N2OS

- Molecular Weight : 212.28 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

1. Antimicrobial Activity

Research has demonstrated that derivatives of benzothiophene compounds exhibit notable antimicrobial properties. A study focusing on 2-amino-n'-substituted derivatives of tetrahydro-benzothiophene reported significant antimicrobial activity against various pathogens including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds ranged from 50 to 200 µg/mL depending on the specific derivative tested .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 100 | E. coli |

| Compound B | 150 | C. albicans |

| Compound C | 200 | A. flavus |

2. Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties. In vitro assays have shown that this compound can significantly inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory process. For instance, an IC50 value of approximately 29.2 µM was recorded for the inhibition of the 5-lipoxygenase enzyme .

3. Antitumor Properties

The potential antitumor activity of this compound has been explored in various studies. In particular, it has been shown to induce apoptosis in cancer cell lines through mechanisms that involve the modulation of apoptotic pathways and the inhibition of cell proliferation. A recent study indicated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models .

Case Study 1: In Vitro Anti-inflammatory Effects

A study assessed the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced inflammation models in THP-1 monocytes. The results indicated a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with this compound at concentrations as low as 10 µM .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial efficacy, various derivatives including the target compound were tested against a panel of bacterial and fungal pathogens. The results highlighted that certain modifications to the benzothiophene scaffold enhanced antimicrobial potency significantly .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound's ability to inhibit COX and LOX enzymes is crucial for its anti-inflammatory effects.

- Gene Expression Modulation : It has been observed to modulate gene expression related to inflammatory responses and apoptosis pathways in cancer cells.

Eigenschaften

IUPAC Name |

5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-6-2-3-8-7(4-6)5-9(14-8)10(13)12-11/h5-6H,2-4,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNMMXRMVHHCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=C(S2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406926 | |

| Record name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832659 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

777880-70-3 | |

| Record name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.